1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenylmethylsulfone is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfone group (-SO2-CH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxyphenylmethylsulfone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxyphenylmethylsulfide using oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) . The reaction typically occurs under mild conditions, often in the presence of a catalyst like acetic acid.
Industrial Production Methods: In industrial settings, the production of 2-methoxyphenylmethylsulfone may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the methoxy group, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenylmethylsulfones.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-methoxyphenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property allows it to participate in various biochemical reactions, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxyphenylmethylsulfide
- 2-Methoxyphenylmethylsulfoxide
- Phenylmethylsulfone
Comparison: 2-Methoxyphenylmethylsulfone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-methoxyphenylmethylsulfide and 2-methoxyphenylmethylsulfoxide, the sulfone form is more oxidized and may exhibit different properties in terms of stability and reactivity .
Eigenschaften
Molekularformel |
C16H18O4S |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H18O4S/c1-19-15-9-5-3-7-13(15)11-21(17,18)12-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
YEPPGIRCHZWIDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CS(=O)(=O)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.